molecular formula C8H13N3O4 B3056410 L-Histidine monoacetate CAS No. 71173-63-2

L-Histidine monoacetate

Cat. No.: B3056410
CAS No.: 71173-63-2
M. Wt: 215.21 g/mol
InChI Key: HABAJMUFCIDFOT-JEDNCBNOSA-N
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Description

L-Histidine monoacetate is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is known for its involvement in protein synthesis, enzyme function, and the production of histamine, a vital compound in the immune response. This compound is often used in scientific research and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine monoacetate can be synthesized through the reaction of L-Histidine with acetic acid. The process involves dissolving L-Histidine in water and then adding acetic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-Histidine, which is then harvested and reacted with acetic acid to form this compound. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Histidine monoacetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The imidazole ring in this compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized histidine compounds .

Scientific Research Applications

L-Histidine monoacetate has numerous applications in scientific research, including:

Mechanism of Action

L-Histidine monoacetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Histidine monoacetate can be compared with other similar compounds, such as:

This compound is unique due to its specific acetate group, which can influence its solubility, stability, and reactivity compared to other histidine derivatives.

Properties

CAS No.

71173-63-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1

InChI Key

HABAJMUFCIDFOT-JEDNCBNOSA-N

Isomeric SMILES

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N

SMILES

CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N

Canonical SMILES

CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N

71173-63-2

sequence

H

Origin of Product

United States

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